

A Technical Guide to 3,4-Dibenzyloxybenzaldehyde (CAS: 5447-02-9)

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Compound of Interest

Compound Name: 3,4-Dibenzyloxybenzaldehyde

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: **3,4-Dibenzyloxybenzaldehyde**, also known as 3,4-Bis(benzyloxy)benzaldehyde, is an aromatic aldehyde with the CAS number 5447-02-9. It serves as a crucial intermediate in organic synthesis and is particularly valuable in the pharmaceutical industry.[1][2] Its primary function is to act as a protected form of 3,4-dihydroxybenzaldehyde (protocatechualdehyde), where the two hydroxyl groups are masked by benzyl groups. This protection strategy is essential for multi-step syntheses of complex molecules, preventing the reactive phenolic hydroxyls from engaging in unwanted side reactions. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling procedures.

Physicochemical and Structural Data

3,4-Dibenzyloxybenzaldehyde is typically a light yellow to white crystalline solid at room temperature.[2][3] Its key properties are summarized below.



Property	Value	Reference
Molecular Formula	C21H18O3	[3][4]
Molecular Weight	318.36 g/mol	[3]
Appearance	Light yellow to white/brown crystalline powder	[2][3]
Melting Point	88 - 94 °C	[3][5]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[6]
Boiling Point	Not available	[3]
Flash Point	Not applicable	[3]
Purity	Typically ≥98%	[2]

Structural Identifiers:

Identifier	Value	Reference
Synonyms	3,4- Bis(benzyloxy)benzaldehyde	
SMILES	O=Cc1ccc(OCc2cccc2)c(OCc 3ccccc3)c1	[7]
InChI Key	XDDLXZHBWVFPRG- UHFFFAOYSA-N	
EC Number	226-662-2	

Synthesis and Experimental Protocols

The most common method for preparing **3,4-Dibenzyloxybenzaldehyde** is through the benzylation of **3,4-dihydroxybenzaldehyde**. This reaction, a Williamson ether synthesis, protects the two phenolic hydroxyl groups.



Experimental Protocol: Synthesis of 3,4-Dibenzyloxybenzaldehyde

This protocol describes the protection of 3,4-dihydroxybenzaldehyde using benzyl chloride.

Materials:

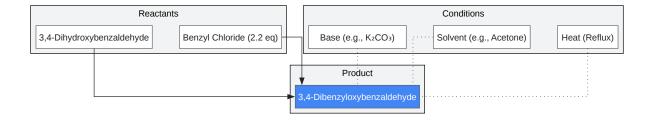
- 3,4-dihydroxybenzaldehyde
- · Benzyl chloride
- Potassium carbonate (K2CO3) or another suitable base
- · Acetone or Dimethylformamide (DMF) as solvent
- Potassium iodide (KI) (catalyst, optional)
- · Deionized water
- · Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve 3,4-dihydroxybenzaldehyde in a suitable solvent (e.g., acetone) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add a fine powder of potassium carbonate (approx. 2.5 equivalents) and a catalytic amount
 of potassium iodide to the solution.
- Add benzyl chloride (approx. 2.2 equivalents) dropwise to the stirring mixture.
- Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).



- After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to yield pure **3,4-Dibenzyloxybenzaldehyde**.



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Caption: General workflow for the synthesis of **3,4-Dibenzyloxybenzaldehyde**.

Applications in Pharmaceutical and Organic Synthesis

3,4-Dibenzyloxybenzaldehyde is primarily used as an intermediate where its benzyl groups serve as robust protecting groups for catechols, which can be easily removed later via catalytic hydrogenation.



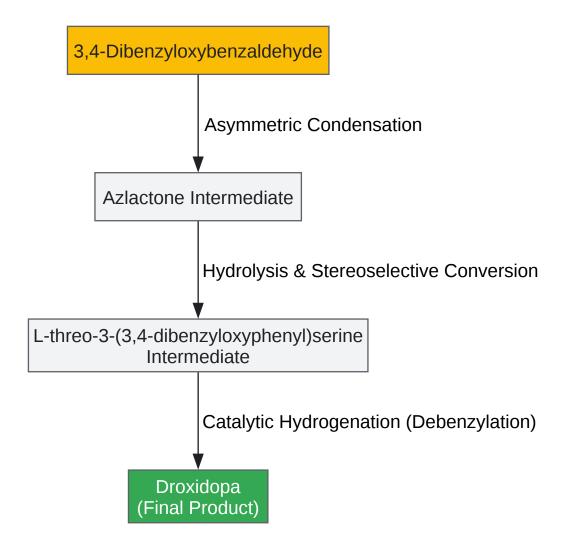
A. Synthesis of Droxidopa

Droxidopa is a medication used to treat neurogenic orthostatic hypotension, particularly in patients with Parkinson's disease.[1] **3,4-Dibenzyloxybenzaldehyde** is a key intermediate in an efficient synthesis route for this drug.[1][8][9]

Experimental Protocol: Droxidopa Synthesis via **3,4-Dibenzyloxybenzaldehyde** This protocol is a conceptual outline based on described synthetic routes.[1]

- Condensation: React **3,4-Dibenzyloxybenzaldehyde** with N-acetylglycine in the presence of a base (e.g., sodium acetate) and acetic anhydride. This forms an azlactone intermediate.
- Hydrolysis: The azlactone is hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the corresponding α,β -unsaturated acid.
- Asymmetric Reduction/Amination: The intermediate is then converted to the L-threo-3-(3,4-dibenzyloxyphenyl)serine intermediate. This can be achieved through various stereoselective methods.
- Deprotection: The final step involves the removal of the two benzyl protecting groups via catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C, under a hydrogen atmosphere). This debenzylation reveals the two hydroxyl groups, yielding Droxidopa.





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Caption: Key stages in the synthesis of Droxidopa from **3,4-Dibenzyloxybenzaldehyde**.

B. Synthesis of Melanin Precursors

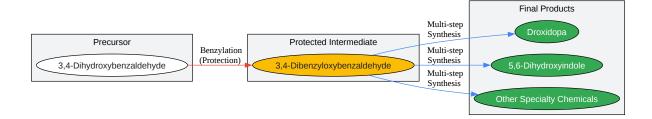
The compound is also a starting material for 5,6-dihydroxyindole, a crucial precursor for melanin.[1][2] This application is important in the development of dyes, fragrances, and other specialty chemicals.[1]

Experimental Protocol: 5,6-Dihydroxyindole Synthesis (Conceptual) This protocol outlines the general steps described in the literature.[1]

• Nitration: A nitro group is introduced to the aromatic ring of **3,4-Dibenzyloxybenzaldehyde**.



- Henry Reaction: The resulting nitrobenzaldehyde undergoes a condensation reaction (e.g., a Henry reaction) with a suitable nitroalkane.
- Reduction & Cyclization: The nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the indole ring structure.
- Deprotection: Finally, the benzyl protecting groups are removed via catalytic hydrogenation to yield 5,6-dihydroxyindole.



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Caption: The central role of **3,4-Dibenzyloxybenzaldehyde** as a protected intermediate.

Spectroscopic Data

Full spectroscopic data, including ¹H NMR, ¹³C NMR, LC-MS, and HPLC, are typically available from commercial suppliers.[7] Researchers are advised to consult the Certificate of Analysis (CoA) provided with the purchased material for detailed spectral information and purity analysis.

Safety and Handling

Proper handling of **3,4-Dibenzyloxybenzaldehyde** is essential in a laboratory setting. It is classified as a combustible solid and may pose health and environmental hazards.[10]



Safety Aspect	Recommendation	Reference
Hazard Statements	H341: Suspected of causing genetic defects.H410: Very toxic to aquatic life with long lasting effects.	[10]
Personal Protective Equipment (PPE)	Safety glasses/goggles, chemical-resistant gloves, N95 dust mask (US) or equivalent.	[3]
Handling	Use in a well-ventilated area or fume hood. Avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing.	[3]
Storage	Store in a dry, cool, well- ventilated place. Keep container tightly closed. Store locked up. Inert atmosphere at 2-8°C is also recommended.	[3][7][10]
Incompatible Materials	Strong oxidizing agents, strong bases.	[3]
Disposal	Dispose of contents/container in accordance with local, regional, and national regulations. Avoid release to the environment.	[10]

Conclusion: **3,4-Dibenzyloxybenzaldehyde** is a high-value chemical intermediate whose utility is centered on its function as a stable, protected form of **3,4-**dihydroxybenzaldehyde. Its application in the synthesis of pharmaceuticals like Droxidopa highlights its importance in modern drug development. A thorough understanding of its properties, synthesis, and handling is critical for its effective and safe use in research and manufacturing.



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